molecular formula C11H15NO2 B12097579 2-Methoxy-5-(pyrrolidin-2-yl)phenol

2-Methoxy-5-(pyrrolidin-2-yl)phenol

Cat. No.: B12097579
M. Wt: 193.24 g/mol
InChI Key: JUQQXGOGFNGPRY-UHFFFAOYSA-N
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Description

2-Methoxy-5-(pyrrolidin-2-yl)phenol is an organic compound characterized by a methoxy group at the second position and a pyrrolidinyl group at the fifth position on a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(pyrrolidin-2-yl)phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available phenol derivatives.

    Methoxylation: Introduction of the methoxy group can be achieved through methylation of the phenol using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Pyrrolidinylation: The pyrrolidinyl group is introduced via a nucleophilic substitution reaction. This can be done by reacting the methoxyphenol with pyrrolidine under basic conditions, often using a catalyst like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenolic group can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to modify the pyrrolidinyl group, potentially forming secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and reduced phenolic compounds.

    Substitution: Halogenated phenols and other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-Methoxy-5-(pyrrolidin-2-yl)phenol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry

Industrially, this compound can be used in the production of advanced materials, including polymers and resins, due to its reactive functional groups.

Mechanism of Action

The mechanism by which 2-Methoxy-5-(pyrrolidin-2-yl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron donation, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions and steric effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxyphenol: Lacks the pyrrolidinyl group, making it less versatile in biological applications.

    5-(Pyrrolidin-2-yl)phenol: Lacks the methoxy group, which may reduce its reactivity in certain chemical reactions.

    2-Methoxy-5-(morpholin-4-yl)phenol: Contains a morpholine ring instead of pyrrolidine, which can alter its chemical and biological properties.

Uniqueness

2-Methoxy-5-(pyrrolidin-2-yl)phenol is unique due to the combination of its methoxy and pyrrolidinyl groups, providing a balance of hydrophilic and hydrophobic properties. This dual functionality enhances its potential in various applications, from drug development to material science.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-methoxy-5-pyrrolidin-2-ylphenol

InChI

InChI=1S/C11H15NO2/c1-14-11-5-4-8(7-10(11)13)9-3-2-6-12-9/h4-5,7,9,12-13H,2-3,6H2,1H3

InChI Key

JUQQXGOGFNGPRY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CCCN2)O

Origin of Product

United States

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